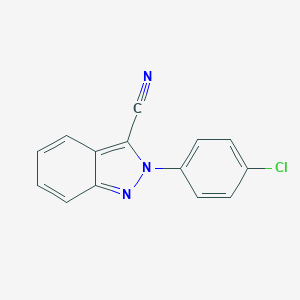
2-(4-chlorophenyl)-2H-indazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2H-indazole-3-carbonitrile, also known as SDB-005, is a synthetic compound that belongs to the indazole family of cannabinoids. It was first synthesized in 2014 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since its discovery, SDB-005 has been the subject of extensive scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding activates various downstream signaling pathways, which can lead to a range of physiological effects. This compound has been found to have a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. This makes it a potential candidate for the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various studies. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression-related disorders.
实验室实验的优点和局限性
One of the primary advantages of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile for lab experiments is its high selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoids on these receptors and their downstream signaling pathways. Additionally, this compound has been found to have relatively low toxicity, which makes it a safer alternative to other synthetic cannabinoids such as JWH-018 and AM-2201.
However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is its relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been found to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the study of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile. One of the primary areas of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream signaling pathways. This could lead to the development of new drugs that target the endocannabinoid system more selectively and effectively.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the indazole family of cannabinoids. It has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to have a range of potential therapeutic applications, as well as valuable tool for studying the endocannabinoid system. Further research is needed to fully understand the mechanism of action of this compound and its potential future applications.
合成方法
The synthesis of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile involves the reaction of 4-chlorobenzyl cyanide with indazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have a range of potential applications in scientific research. One of its primary uses is as a tool for studying the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. This compound has been shown to bind selectively to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This makes it a valuable tool for studying the effects of cannabinoids on these receptors and their downstream signaling pathways.
属性
分子式 |
C14H8ClN3 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)indazole-3-carbonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-10-5-7-11(8-6-10)18-14(9-16)12-3-1-2-4-13(12)17-18/h1-8H |
InChI 键 |
BVEUUQBVCLKDDM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)C#N |
规范 SMILES |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)

![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)